2-(1-Chloroethyl)-1,3-difluorobenzene
Overview
Description
2-(1-Chloroethyl)-1,3-difluorobenzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of a benzene ring substituted with a 1-chloroethyl group and two fluorine atoms at the 1 and 3 positions. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-1,3-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as bromine or nitro groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled temperature conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or hydrogen gas are used.
Major Products Formed
Nucleophilic Substitution: Products include 2-(1-Hydroxyethyl)-1,3-difluorobenzene, 2-(1-Aminoethyl)-1,3-difluorobenzene, and 2-(1-Mercaptoethyl)-1,3-difluorobenzene.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.
Oxidation and Reduction: Products include alcohols, ketones, and hydrocarbons.
Scientific Research Applications
2-(1-Chloroethyl)-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-1,3-difluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,4-difluorobenzene
- 2-Chloro-1,3-difluorobenzene
- 1,3-Difluorobenzene
Uniqueness
2-(1-Chloroethyl)-1,3-difluorobenzene is unique due to the presence of both a 1-chloroethyl group and two fluorine atoms on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, such as increased reactivity towards nucleophiles and electrophiles, and potential biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1-chloroethyl)-1,3-difluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5(9)8-6(10)3-2-4-7(8)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKQNNWJZXDJBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288722 | |
Record name | 2-(1-Chloroethyl)-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87327-66-0 | |
Record name | 2-(1-Chloroethyl)-1,3-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87327-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Chloroethyl)-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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